molecular formula C19H23N3O2S B2902700 3-cyclopentyl-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide CAS No. 1020477-66-0

3-cyclopentyl-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide

Katalognummer: B2902700
CAS-Nummer: 1020477-66-0
Molekulargewicht: 357.47
InChI-Schlüssel: NWPSIWBKWFTVNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a thieno[3,4-c]pyrazole core substituted with a phenyl group at position 2, a 5-oxo group, and a cyclopentyl-propanamide moiety at position 2. The thieno-pyrazole scaffold is notable for its pharmacological relevance, particularly in enzyme inhibition (e.g., autotaxin) due to its planar aromatic structure and hydrogen-bonding capabilities .

Eigenschaften

IUPAC Name

3-cyclopentyl-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c23-18(11-10-14-6-4-5-7-14)20-19-16-12-25(24)13-17(16)21-22(19)15-8-2-1-3-9-15/h1-3,8-9,14H,4-7,10-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPSIWBKWFTVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=C3CS(=O)CC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrazole Core: The initial step involves the cyclization of appropriate precursors to form the thienopyrazole core. This can be achieved through the reaction of a thioamide with a hydrazine derivative under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where the thienopyrazole core reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst.

    Cyclopentyl Substitution: The cyclopentyl group is introduced through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the intermediate compound.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction, where the intermediate compound reacts with a propanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-cyclopentyl-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrazole core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopentyl and phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-cyclopentyl-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 3-cyclopentyl-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Inhibition of Enzymes: The compound may inhibit specific enzymes involved in disease pathways, such as kinases or proteases.

    Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, leading to changes in cellular signaling pathways.

    Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells through the activation of pro-apoptotic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

Common Thieno-Pyrazole Derivatives
Compound Name Substituents at Position 3 Key Functional Groups Molecular Weight (g/mol)
Target Compound Cyclopentyl-propanamide Amide, Cycloalkane 383.47 (calculated)
4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide 4-Bromobenzamide Amide, Halogen (Br) 440.32
2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-amine Amine Amine 217.29

Structural Insights :

  • The target compound ’s cyclopentyl-propanamide group introduces steric bulk and lipophilicity, which may enhance binding to hydrophobic pockets in enzyme active sites (e.g., autotaxin) .
  • The amine derivative () lacks the amide moiety, simplifying hydrogen-bonding capacity and likely reducing target affinity.
Autotaxin Inhibition

The thieno-pyrazole scaffold is implicated in autotaxin inhibition, a therapeutic target for fibrosis and cancer . The target compound’s cyclopentyl-propanamide substituent may improve inhibitory potency compared to analogs with smaller or polar groups. For example:

  • Patent Data: Thieno[3,4-c]pyrazol-3-yl acetamides (including cyclopentyl derivatives) demonstrated nanomolar-range IC50 values in autotaxin inhibition assays, outperforming bromobenzamide analogs .

Physicochemical Properties

Property Target Compound 4-Bromo-benzamide Analog Amine Derivative
LogP ~3.5 (estimated) ~3.8 2.78
PSA (Ų) 85 (amide + ketone) 75 (amide + Br) 69.14
Metabolic Stability Moderate (cyclopentyl) Low (Br-mediated oxidation) High (amine)

Key Observations :

  • The target compound’s higher LogP suggests improved lipid membrane penetration, critical for oral bioavailability.
  • The amine derivative’s lower polar surface area (PSA) may limit solubility but enhance blood-brain barrier penetration.

Q & A

Q. What are the foundational synthesis routes for this compound, and how can purity be maximized during purification?

The synthesis typically involves multi-step reactions starting with cyclopentylpropanamide precursors and functionalized thieno[3,4-c]pyrazole intermediates. Key steps include:

  • Cyclocondensation : Reaction of thiosemicarbazide derivatives with carbonyl-containing reagents to form the pyrazole core .
  • Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to attach the cyclopentylpropanamide moiety . Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is critical for isolating the product. HPLC with reverse-phase C18 columns can further ensure purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. For example, the 5-oxo group in the thienopyrazole ring appears as a deshielded carbonyl signal (~170 ppm in 13^{13}C NMR) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ ion).
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves crystal packing and hydrogen-bonding networks, essential for absolute configuration determination .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize reaction conditions for derivative synthesis?

  • Factorial designs : Screen variables (temperature, solvent polarity, catalyst loading) to identify critical parameters. For example, Central Composite Design (CCD) can model non-linear relationships between reaction time and yield .
  • Response Surface Methodology (RSM) : Maximizes yield by balancing conflicting factors (e.g., excess reagent vs. side-product formation) .
  • ICReDD’s computational-experimental loop : Quantum chemical calculations (e.g., DFT) predict transition states, guiding experimental condition selection .

Q. What methodologies address contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer efficacy)?

  • Standardized bioassays : Use isogenic cell lines and controlled assay conditions (e.g., ATP levels for cytotoxicity screening) to minimize variability .
  • Target engagement studies : SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) quantify binding affinity to specific targets (e.g., COX-2 for anti-inflammatory activity) .
  • Meta-analysis : Apply hierarchical clustering to published datasets to identify outliers and contextualize discrepancies .

Q. How do hydrogen-bonding patterns and crystal packing influence physicochemical properties?

  • Graph-set analysis : Categorize hydrogen bonds (e.g., R22_2^2(8) motifs) using Etter’s rules to predict solubility and stability .
  • SHELX refinement : High-resolution (<1.0 Å) X-ray data reveal intermolecular interactions (e.g., π-π stacking of phenyl groups) impacting melting points and hygroscopicity .

Q. What computational strategies predict reactivity and guide derivative design?

  • Reaction path searching : Use GRRM (Global Reaction Route Mapping) to explore possible reaction pathways for functional group modifications .
  • Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinase active sites) to prioritize synthetically accessible derivatives .

Q. How can process control and reactor design improve scalability for analogs?

  • Membrane separation : Tangential flow filtration (TFF) isolates intermediates with high polarity differences .
  • Microreactor systems : Continuous-flow reactors enhance heat/mass transfer during exothermic steps (e.g., cyclocondensation) .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with solution-phase spectroscopic results?

  • Polymorphism : Different crystal forms (e.g., hydrates vs. anhydrates) alter spectral properties. Use variable-temperature XRD to identify phase transitions .
  • Dynamic effects : Solution NMR captures conformational flexibility, while XRD shows static packing. MD (molecular dynamics) simulations bridge this gap .

Q. How to resolve discrepancies in reported synthetic yields for the same route?

  • Trace metal analysis : ICP-MS detects catalyst residues (e.g., Pd from coupling reactions) that inhibit later steps .
  • Kinetic profiling : In situ IR monitors intermediate stability; rapid quenching may prevent decomposition .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.